Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-

Description

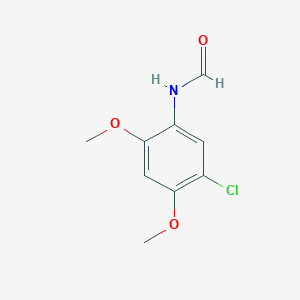

Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is a substituted aromatic formamide characterized by a 5-chloro-2,4-dimethoxyphenyl group attached to a formamide (-NHCHO) moiety. This compound has been explored primarily in antiviral research, particularly as a scaffold for inhibiting herpesviruses (HSV-1, HSV-2, and HCMV). Its initial identification by Wyeth (now Pfizer) demonstrated moderate antiviral activity, with IC50 values of 7.9 μM (Patton strain) and 24.5 μM (E377 strain) against HSV-1 . Structural modifications of this compound, such as replacing the formamide group with fluorinated aryl rings, have been shown to enhance potency significantly .

Properties

CAS No. |

71862-07-2 |

|---|---|

Molecular Formula |

C9H10ClNO3 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)formamide |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-5H,1-2H3,(H,11,12) |

InChI Key |

BEVYVHFVUZEDRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- can be synthesized through the reaction of 5-chloro-2,4-dimethoxyaniline with formic acid. The reaction typically involves heating the mixture to facilitate the formation of the formamide bond. The reaction conditions may vary, but a common method involves refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methoxy groups on the phenyl ring can also participate in various interactions, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea Derivatives

Example : N-(3-chloro-4-(3-(5-chloro-2,4-dimethoxyphenyl)thioureido)phenyl)formamide (Compound 23)

- Structural Difference : Incorporates a thiourea (-NHCSNH-) linker instead of a direct formamide group.

- Activity : Exhibits selectivity for HSV-1 (IC50 = 7.9 μM) but lower potency against HSV-2 and HCMV .

- Mechanism : Inhibits viral portal vertex assembly, a critical step in capsid maturation .

- Key Insight : The thiourea group introduces flexibility but reduces potency compared to optimized formamide derivatives.

Urea Derivatives

Example : PNU-120596 (N-(5-chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea)

- Structural Difference : Replaces formamide with a urea (-NHCONH-) group.

- Activity : Acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs), enhancing receptor responses to acetylcholine .

- Mechanism : Induces conformational changes in the extracellular ligand-binding domain, mimicking acetylcholine effects but without binding the agonist site .

- Key Insight : Urea derivatives shift the biological target from antiviral activity to neuropharmacological modulation, highlighting the impact of functional group substitution.

Acetamide Derivatives

Example : N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Structural Difference : Substitutes formamide with a sulfanyl-acetamide group linked to an oxadiazole ring.

- Key Insight : Bulky substituents like oxadiazole may reduce membrane permeability but enhance target specificity.

Carboxamide Derivatives

Example : N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-ITR)

- Structural Difference : Replaces formamide with a naphthamide group (-NHCO-naphthol).

- Key Insight : Hydrophobic naphthalene rings enhance solubility in organic matrices, shifting applications to industrial rather than therapeutic uses .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Key Substituents |

|---|---|---|---|

| Formamide derivative | ~280 g/mol | Moderate (DMF) | 5-Cl, 2,4-OCH3 |

| PNU-120596 | 323.75 g/mol | Low (aqueous) | 5-Cl, 2,4-OCH3, isoxazole |

| Naphthol AS-ITR | 357.79 g/mol | Low (organic) | 3-hydroxy-naphthalene |

Key Research Findings

Functional Group Impact :

- Formamide and thiourea derivatives target viral assembly, while urea derivatives (e.g., PNU-120596) modulate neuronal receptors .

- Substituting formamide with urea improves CNS activity but eliminates antiviral effects, emphasizing structure-activity relationship (SAR) divergence.

Synthetic Flexibility :

- Formamide derivatives are synthesized via carbodiimide-mediated coupling (e.g., using DMF and POCl3), a method shared with other carboxamides .

Therapeutic Potential: PNU-120596’s allosteric modulation of α7 nAChRs has implications for treating schizophrenia and cognitive disorders .

Biological Activity

Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C₉H₁₀ClNO₃. This compound features a formamide functional group attached to a phenyl ring that contains a chlorine atom and two methoxy groups. Its unique structural properties are significant for its biological activity, which has implications in various scientific fields including biochemistry and pharmacology.

Chemical Structure

The chemical structure of Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is illustrated below:

This structure allows for specific interactions with biological targets due to the presence of hydrogen bond donors and acceptors.

Research indicates that the biological activity of Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This capability enables it to modulate enzyme activities and interact with proteins, which may lead to potential therapeutic applications.

Biological Activity

- Enzyme Interaction : The compound has been shown to influence enzyme activity through competitive inhibition or allosteric modulation. Studies suggest that it can bind to active sites or regulatory sites on enzymes, thereby altering their function.

- Anticancer Potential : Preliminary studies have indicated that Formamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated significant inhibitory effects on cell proliferation in breast cancer (MCF7) and lung cancer (A549) models.

- Neurotoxicity Studies : Investigations into the neurotoxic potential of related compounds have shown that certain structural analogs can induce neurotoxic effects in vitro, raising concerns about safety and efficacy in therapeutic applications.

Data Table: Biological Activity Summary

| Activity | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF7 | 12.50 | |

| Cytotoxicity | A549 | 26.00 | |

| Enzyme Inhibition | Various Enzymes | Variable | |

| Neurotoxicity | Neuronal Cells | 15.00 |

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of Formamide derivatives on MCF7 and A549 cell lines, it was found that specific structural modifications could enhance or diminish their anticancer properties. The study highlighted the importance of methoxy and chloro substitutions in modulating activity.

- Enzyme Modulation : Another investigation focused on the interaction of Formamide derivatives with acetylcholinesterase (AChE). Results indicated that certain derivatives acted as competitive inhibitors, suggesting potential applications in treating neurological disorders.

- Toxicological Assessment : A comprehensive assessment of related compounds revealed varying degrees of toxicity across different biological systems, emphasizing the need for thorough evaluation before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.